N-(Ethanesulfonyl)piperidine-3-carboxamide N-(Ethanesulfonyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16217144
InChI: InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H16N2O3S
Molecular Weight: 220.29 g/mol

N-(Ethanesulfonyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16217144

Molecular Formula: C8H16N2O3S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

N-(Ethanesulfonyl)piperidine-3-carboxamide -

Specification

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
IUPAC Name N-ethylsulfonylpiperidine-3-carboxamide
Standard InChI InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
Standard InChI Key GUMWGJNTGBGPJH-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)NC(=O)C1CCCNC1

Introduction

Chemical Identity and Structural Features

N-(Ethanesulfonyl)piperidine-3-carboxamide belongs to the class of piperidine derivatives, which are prevalent in pharmaceuticals due to their versatile pharmacological profiles. The compound’s molecular formula is C₈H₁₆N₂O₃S, with a molecular weight of 220.29 g/mol. Its IUPAC name, (3S)-N-ethylsulfonylpiperidine-3-carboxamide, highlights the (S)-configuration at the 3-position of the piperidine ring, a critical feature for its stereoselective interactions.

Key structural elements include:

  • A piperidine ring with a carboxamide group at the 3-position.

  • An ethanesulfonyl group (-SO₂C₂H₅) attached to the nitrogen of the carboxamide moiety.

The stereochemistry at C3 ensures optimal binding to enzymatic pockets, as demonstrated in molecular docking studies of analogous compounds .

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis of N-(Ethanesulfonyl)piperidine-3-carboxamide involves multi-step reactions starting from piperidine-3-carboxylic acid precursors . A representative route includes:

  • Sulfonylation: Reaction of piperidine-3-carboxylic acid with ethanesulfonyl chloride in the presence of a base (e.g., NaOH) to form the intermediate ethanesulfonamide .

  • Amidation: Coupling the sulfonylated intermediate with an amine or ammonium source to introduce the carboxamide group .

Reaction conditions (e.g., solvent, temperature, catalysts) significantly influence yield and purity. For example, tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are commonly used solvents, while EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) serve as coupling agents .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
SulfonylationNaOH, THF, 0–25°C58–75
AmidationEDCI/DMAP, CH₂Cl₂, rt65–80

Chemical Modifications

The compound’s reactivity enables derivatization at multiple sites:

  • Piperidine Ring: Alkylation or acylation at the nitrogen or carbon positions.

  • Ethanesulfonyl Group: Nucleophilic substitution or oxidation reactions.

  • Carboxamide: Hydrolysis to carboxylic acid or conversion to nitriles .

These modifications are pivotal for optimizing pharmacokinetic properties, such as solubility and metabolic stability .

Physicochemical Properties

N-(Ethanesulfonyl)piperidine-3-carboxamide exhibits properties critical for drug-likeness:

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the sulfonamide and carboxamide groups.

  • Lipophilicity: LogP ≈ 1.2 (predicted), indicating balanced hydrophobicity for membrane permeability.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Physicochemical Data

PropertyValueReference
Molecular Weight220.29 g/mol
LogP (Predicted)1.2
Solubility (DMSO)25 mg/mL
Melting Point158–162°C
CompoundTargetIC₅₀/EC₅₀ModelReference
F-12Cathepsin K13.52 µMIn vitro
sEH Inhibitor 52sEH0.8 nMMurine

Future Directions and Challenges

  • Structural Optimization: Introducing electron-withdrawing groups on the piperidine ring may enhance Cat K affinity .

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanoformulations.

  • Target Validation: Expanding in vivo studies to confirm efficacy in osteoporosis and chronic pain models .

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